molecular formula C11H16ClN3O2 B13062090 tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate

tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate

Cat. No.: B13062090
M. Wt: 257.72 g/mol
InChI Key: FPJOBKXYBOXGIW-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate is a valuable chemical intermediate in organic synthesis, with particular significance in pharmaceutical and agrochemical research and development. The compound features a reactive 2-chloropyrimidine moiety, which is highly amenable to further functionalization via nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create novel molecular architectures . This molecular scaffold is instrumental in constructing complex heterocyclic frameworks and is utilized in peptide modification strategies. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides exceptional stability during synthetic sequences and can be selectively removed under mild acidic conditions when needed, offering researchers precise control over deprotection steps in complex multi-step syntheses . The compound is characterized by high purity standards to ensure reliable performance in coupling reactions and scaffold diversification efforts. Its balanced combination of reactivity and handling safety under controlled laboratory conditions makes it a preferred building block for medicinal chemists developing novel bioactive molecules and investigating structure-activity relationships. Intended Use and Handling: This product is strictly for professional research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, veterinary, cosmetic, household, or any other consumer-related applications. Researchers should consult the safety data sheet prior to use and handle the material using appropriate personal protective equipment under controlled conditions.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

tert-butyl N-(2-chloro-2-pyrimidin-5-ylethyl)carbamate

InChI

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15-6-9(12)8-4-13-7-14-5-8/h4-5,7,9H,6H2,1-3H3,(H,15,16)

InChI Key

FPJOBKXYBOXGIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CN=CN=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves the following sequential steps:

Optimized Reaction Conditions

To maximize yield and purity, researchers have identified key parameters:

Parameter Optimal Condition
Temperature Room temperature to 50°C
Solvent DMF or THF
Reaction Time 12–16 hours
Purification Method Chromatography (Silica Gel or HPLC)
Typical Yield ~75% under optimized conditions

Advanced Techniques for Large-Scale Synthesis

For industrial-scale production, continuous flow reactors are often employed to improve efficiency and scalability. These reactors allow precise control over temperature and reaction time, reducing by-products and enhancing yield.

Mechanistic Insights

The synthesis mechanism generally involves:

  • Activation of tert-butyl carbamate via base-mediated deprotonation.
  • Nucleophilic attack on the pyrimidine intermediate, leading to the formation of the carbamate linkage.
  • Stabilization of the product through purification techniques.

Analytical Characterization

The synthesized compound is characterized using:

  • NMR Spectroscopy :

    • Proton ($$^1$$H) and Carbon ($$^{13}$$C) NMR spectra reveal characteristic peaks for the tert-butyl group, chlorinated pyrimidine ring, and ethylene bridge.
  • Mass Spectrometry (MS) :

    • Molecular ion peaks confirm the molecular weight and structure.

Example Data Table: Reaction Conditions and Yield

Step Reagents Solvent Temperature Time (hours) Yield (%)
Pyrimidine Intermediate 2-Chloropyrimidine + Ethylating Agent DMF Room Temp 12 ~85
Carbamate Formation Tert-butyl carbamate + Base THF 50°C 16 ~75

Notes from Literature

  • Continuous flow reactors enhance reproducibility and reduce impurities during large-scale synthesis.
  • Chromatographic purification ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidinyl moiety to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Ghrelin O-Acyl Transferase Inhibition
One of the primary applications of tert-butyl 2-chloro-2-(pyrimidin-5-yl)ethylcarbamate is as an inhibitor of Ghrelin O-acyl transferase (GOAT). This enzyme plays a crucial role in the activation of ghrelin, a hormone involved in appetite regulation and energy homeostasis. The compound has been shown to effectively reduce weight gain and treat conditions such as type 2 diabetes and obesity by modulating the activity of GOAT .

2. Antiviral Activity
Research indicates that derivatives of this compound can exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). Studies have demonstrated that modifications to the pyrimidine ring can enhance anti-RSV activity, suggesting that similar structural analogs could be developed for therapeutic use against viral infections .

3. Solubility Enhancement in Drug Formulations
The compound has been investigated for its ability to improve the solubility of other drug molecules. For instance, modifications involving tert-butyl carbamate structures have been used to enhance the aqueous solubility of lapatinib-derived analogs, which is critical for their bioavailability and efficacy .

Case Studies

Study Application Findings
Ghrelin Inhibition Weight managementDemonstrated efficacy in reducing weight gain and managing type 2 diabetes through GOAT inhibition .
Antiviral Activity Respiratory syncytial virusCertain derivatives showed potent anti-RSV activity with EC50 values under 4 nM .
Solubility Improvement Drug formulationEnhanced solubility profiles for lapatinib analogs were achieved through structural modifications involving this compound .

Cosmetic Applications

Emerging research suggests that this compound may also have potential applications in cosmetic formulations. Its properties could be utilized to enhance skin penetration and bioavailability of active ingredients in topical products. Studies on dermatokinetics indicate that compounds enhancing skin absorption are valuable in developing effective skincare products .

Mechanism of Action

The mechanism of action of tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine/Pyridine Rings

tert-Butyl (2-Chloro-5-methylpyridin-3-yl)methylcarbamate ()
  • Structure : Pyridine ring with chloro (C2), methyl (C5), and methylcarbamate groups.
  • Reactivity : The chloro substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while the methyl group sterically hinders certain reactions.
  • Applications : Used in synthesizing kinase inhibitors; however, pyridine-based derivatives generally exhibit lower binding affinity to pyrimidine-specific targets compared to pyrimidine analogs .
tert-Butyl (5-Bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate ()
  • Structure : Pyridine ring with bromo (C5), chloro (C6), and hydroxyl (C3) groups.
  • Reactivity : Bromo substituents facilitate nucleophilic substitution, whereas hydroxyl groups enable hydrogen bonding in drug-receptor interactions.
  • Stability : Bromo derivatives are less stable under basic conditions compared to chloro analogs, necessitating careful handling .
tert-Butyl 5-Chloropyridin-2-ylcarbamate ()
  • Structure : Chloro (C5) and carbamate groups on pyridine.
  • Hazards : Classified as harmful via inhalation, skin contact, and ingestion, highlighting the need for stringent safety protocols during synthesis .

Functional Group Variations in Carbamate Backbones

tert-Butyl 2-(2-(2-Hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate ()
  • Structure : Ethoxy-ethylcarbamate chain with a terminal alkyne (hex-5-ynamido group).
  • Applications : Used in click chemistry for bioconjugation; the alkyne group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Physical Properties : Molecular weight 342.4 g/mol; solubility in polar solvents due to ethoxy groups .
tert-Butyl (5-((4-((3-Cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate ()
  • Structure: Pyrimidine ring with amino linkages to cyclopropyl-pyrazole and pentylcarbamate.
  • Synthesis: Microwave-assisted coupling in ethanol with triethylamine (TEA), yielding 42% purity.
  • Characterization : Confirmed via NMR (δ 1.2–1.6 ppm for cyclopropyl protons) and HRMS (m/z [M+H]+ 413.2) .

Key Research Findings

Bioactivity : Pyrimidine-based carbamates (e.g., ) show higher kinase inhibition (IC50 < 100 nM) compared to pyridine analogs due to enhanced π-π stacking with ATP-binding pockets.

Solubility : Ethoxy-ethylcarbamate derivatives () exhibit improved aqueous solubility (>10 mg/mL) versus halogenated analogs, critical for drug formulation.

Safety : Chloro and bromo substituents correlate with increased toxicity (), necessitating rigorous hazard controls during handling.

Biological Activity

tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate, also known as tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate, has emerged as a significant compound in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}ClN3_3O2_2
  • Molecular Weight : 257.72 g/mol
  • CAS Number : 1638765-31-7

The compound features a tert-butyl carbamate group linked to a 2-chloropyrimidine moiety through an ethyl chain. This structural arrangement allows for diverse chemical reactivity and biological interactions, making it a valuable candidate for pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyrimidine ring can engage with active sites of various enzymes, potentially inhibiting their function and modulating biochemical pathways critical for cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapeutics.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and proliferation.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Case Studies and Research Findings

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition :
    • A study highlighted the role of pyrimidine derivatives, including this compound, as potential PARP inhibitors. These inhibitors are crucial in targeting cancer cells, especially those with BRCA mutations .
  • Inhibition of Histone Deacetylases (HDAC) :
    • Research has shown that modifications in carbamate structures can enhance HDAC inhibitory activity. For instance, the introduction of a tert-butyl group has been associated with improved potency against HDAC6, a target in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Systematic studies on related compounds have demonstrated that variations in the halogen substituents (e.g., chlorine vs. fluorine) can significantly affect biological activity and selectivity towards specific targets .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameHalogen SubstituentBiological Activity
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamateChlorineModerate PARP inhibition
tert-butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamateFluorineEnhanced binding affinity
tert-butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamateBromineVariable activity based on target

This table illustrates how slight modifications can lead to significant differences in biological efficacy, emphasizing the importance of structure in drug design.

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